![molecular formula C18H21NO5S B4390774 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B4390774.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative featuring a 2-methoxybenzamide core substituted with two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and a (5-methylfuran-2-yl)methyl group. This compound is structurally characterized by its sulfone and furan-containing substituents, which confer unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to produce the benzamide.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the benzamide is reacted with 5-methyl-2-furylmethanol in the presence of a Lewis acid catalyst.
Oxidation of the Thiophene Ring: The thiophene ring is oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core or the furan ring.
Scientific Research Applications
Anticancer Potential
Recent research has highlighted the anticancer properties of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 2.5 |
HCT-116 (Colon) | 3.0 |
HepG2 (Liver) | 4.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroleptic Activity
The compound has been studied for its neuroleptic effects, exhibiting significant antipsychotic activity compared to traditional agents like haloperidol and metoclopramide. Its favorable ratio of antistereotypic activity to cataleptogenicity indicates a potential for reduced side effects, making it a candidate for further investigation in the treatment of psychiatric disorders.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Variations in substituents can significantly impact the pharmacological profile.
Case Studies and Comparative Analysis
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
Analysis :
- Bioactivity Potential: Unlike nitro-containing analogs (e.g., ), the target compound lacks overt redox-active groups but may exhibit bioactivity through furan-mediated interactions, as seen in oxadiazole-furan hybrids .
Furan-Containing Analogs
Analysis :
- Substituent Diversity : The target compound’s 5-methylfuran group contrasts with fluorophenyl- or oxadiazole-linked furans in analogs . Methyl groups may enhance lipophilicity, whereas fluorophenyl groups improve metabolic stability.
Sulfur-Containing Heterocycles
Analysis :
- Sulfone vs.
- Biological Relevance : Thiadiazole and thiazole derivatives are often bioactive (e.g., anticancer in ), whereas sulfones are explored for kinase inhibition (e.g., BTK inhibitors in ).
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : CHFNOS
- Molecular Weight : 493.5 g/mol
- CAS Number : 898471-90-4
The structural representation of the compound includes a sulfone group, a methoxy group, and a benzamide moiety, which are crucial for its biological interactions.
Synthesis
The synthesis typically involves multi-step reactions starting with the preparation of the tetrahydrothiophene ring. Subsequent steps introduce the sulfone group followed by the methoxy and benzyl groups through substitution reactions. Optimizing these steps is essential for enhancing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, demonstrating promising antibacterial activity .
Anticancer Properties
Research has also highlighted the compound's potential as an anticancer agent. Molecular docking studies suggest that it interacts favorably with key protein targets involved in cancer progression. For example, in vitro assays on A549 lung cancer cell lines showed that the compound could inhibit cell proliferation effectively, with results indicating a strong correlation between concentration and cytotoxicity .
The mechanism of action is believed to involve the formation of non-covalent interactions with target proteins, particularly through the sulfone group. These interactions may enhance binding affinity and specificity towards various biological targets, including enzymes and receptors involved in disease processes.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?
A typical synthesis involves coupling a benzamide derivative with functionalized heterocyclic amines. For example, a pyridine-mediated reaction with equimolar acyl chloride and amine precursors under inert atmosphere, followed by overnight stirring. Reaction progress is tracked via TLC, and purification employs column chromatography (e.g., silica gel with toluene/EtOAc gradients) and recrystallization (e.g., CH₃OH) . Yield optimization may require adjusting stoichiometry or using catalysts like EDC∙HCl with 4-DMAP .
Q. How can the purity and structural integrity of the compound be validated experimentally?
Use a combination of:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., observed vs. calculated mass deviations < 5 ppm) .
- NMR Spectroscopy: Analyze ¹H/¹³C chemical shifts to verify substituent positions and absence of impurities. For example, aromatic protons in the benzamide moiety typically appear at δ 6.5–8.5 ppm .
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O interactions) and confirm stereochemistry .
Q. What are the critical stability considerations for long-term storage?
Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrogen-bonding motifs in the crystal lattice (e.g., N–H⋯O) may degrade under humid conditions .
Advanced Research Questions
Q. How can computational methods elucidate this compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking: Use software like AutoDock Vina to predict binding poses with enzyme active sites (e.g., PFOR enzyme in anaerobic organisms). Focus on key residues involved in amide anion interactions .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity .
- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., 100 ns trajectories) to assess conformational flexibility .
Q. How should conflicting data about enzyme inhibition mechanisms be resolved?
- Crystallographic Analysis: Compare ligand-bound vs. apo enzyme structures to identify direct interactions (e.g., hydrogen bonds or π-stacking) .
- Site-Directed Mutagenesis: Test enzymatic activity after mutating residues implicated in computational models (e.g., PFOR active-site mutations) .
- Kinetic Studies: Measure inhibition constants (Kᵢ) under varying pH/temperature to distinguish competitive vs. non-competitive mechanisms .
Q. What strategies improve reaction yields during scale-up synthesis?
- Catalyst Screening: Test alternatives to EDC∙HCl (e.g., HATU/DCC) for amide bond formation efficiency .
- Solvent Optimization: Replace pyridine with less toxic solvents (e.g., DMF or THF) while maintaining reaction rates .
- Flow Chemistry: Implement continuous reactors to enhance mixing and heat transfer for exothermic steps .
Q. How does hydrogen bonding in the crystal lattice influence physicochemical properties?
- X-ray Diffraction: Identify intermolecular interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) that enhance thermal stability .
- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H⋯O vs. H⋯F interactions) using CrystalExplorer to correlate packing with solubility .
Q. Methodological Notes
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-7-8-15(24-13)11-19(14-9-10-25(21,22)12-14)18(20)16-5-3-4-6-17(16)23-2/h3-8,14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQBDVQIAGFSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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